molecular formula C18H24N2O4 B11018860 6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid

6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid

Cat. No.: B11018860
M. Wt: 332.4 g/mol
InChI Key: WCUGIZICJCSLQO-UHFFFAOYSA-N
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Description

6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring substituted with a methoxy group and a propanoyl group, which is further linked to a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be emphasized to minimize environmental impact.

Mechanism of Action

The mechanism of action of 6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various receptors, modulating their activity and leading to downstream effects . The methoxy and propanoyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid is unique due to its specific substitution pattern and the presence of both a propanoyl and hexanoic acid moiety. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

6-[3-(5-methoxyindol-1-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C18H24N2O4/c1-24-15-6-7-16-14(13-15)8-11-20(16)12-9-17(21)19-10-4-2-3-5-18(22)23/h6-8,11,13H,2-5,9-10,12H2,1H3,(H,19,21)(H,22,23)

InChI Key

WCUGIZICJCSLQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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